1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is also known by its IUPAC name, 1-(2-hydroxybenzoyl)proline . This compound is characterized by the presence of a hydroxybenzoyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group.
Scientific Research Applications
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
The synthesis of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability, while the carboxylic acid group can participate in various biochemical pathways .
Comparison with Similar Compounds
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(2-Hydroxybenzoyl)pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10-6-2-1-4-8(10)11(15)13-7-3-5-9(13)12(16)17/h1-2,4,6,9,14H,3,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIRNHFEYPHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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